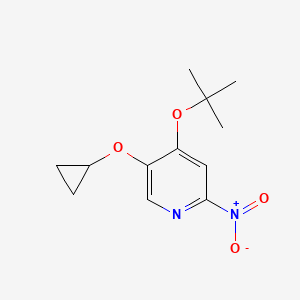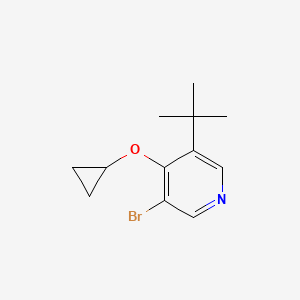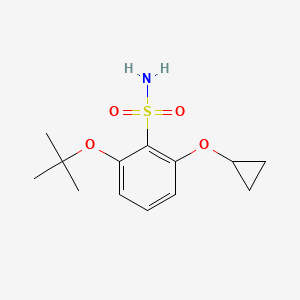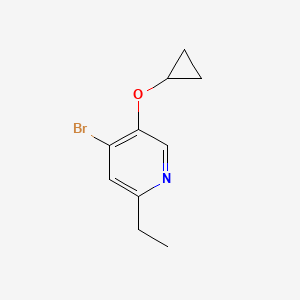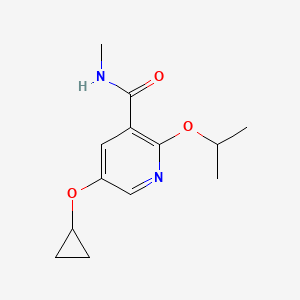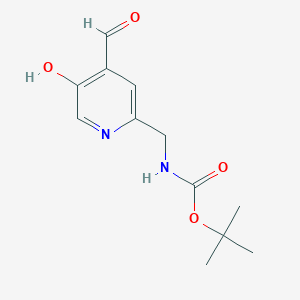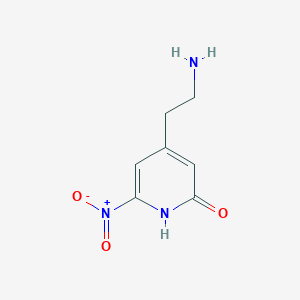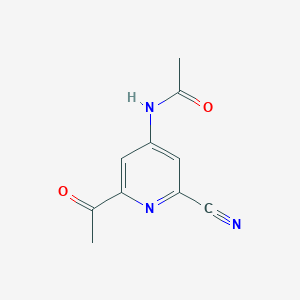
N-(2-Acetyl-6-cyanopyridin-4-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Acetyl-6-cyanopyridin-4-YL)acetamide is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 g/mol . This compound belongs to the class of cyanoacetamides, which are known for their diverse biological activities and synthetic utility in building various organic heterocycles .
Méthodes De Préparation
The synthesis of N-(2-Acetyl-6-cyanopyridin-4-YL)acetamide can be achieved through several methods. One versatile and economical method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
N-(2-Acetyl-6-cyanopyridin-4-YL)acetamide undergoes various chemical reactions, including condensation and substitution reactions . The active hydrogen on the C-2 position of the cyanoacetamide moiety allows it to participate in these reactions. Common reagents used in these reactions include alkyl cyanoacetates and different amines . Major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry .
Applications De Recherche Scientifique
N-(2-Acetyl-6-cyanopyridin-4-YL)acetamide has several scientific research applications. It is utilized extensively as a reactant in the synthesis of biologically active novel heterocyclic moieties . The compound’s diverse biological activities have drawn the attention of biochemists, making it a valuable precursor in the development of chemotherapeutic agents . Additionally, it has applications in the fields of chemistry, biology, medicine, and industry due to its ability to form a variety of heterocyclic compounds .
Mécanisme D'action
The mechanism of action of N-(2-Acetyl-6-cyanopyridin-4-YL)acetamide involves its ability to participate in condensation and substitution reactions due to the active hydrogen on the C-2 position of the cyanoacetamide moiety . This allows the compound to form various heterocyclic structures, which can interact with molecular targets and pathways involved in biological processes .
Comparaison Avec Des Composés Similaires
N-(2-Acetyl-6-cyanopyridin-4-YL)acetamide can be compared with other cyanoacetamide derivatives, such as N-methyl and N-phenyl cyanoacetamides . These compounds share similar synthetic routes and chemical reactivity but differ in their specific biological activities and applications . The unique structure of this compound, with its acetyl and cyanopyridinyl groups, distinguishes it from other cyanoacetamide derivatives and contributes to its specific applications in scientific research .
Propriétés
Formule moléculaire |
C10H9N3O2 |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
N-(2-acetyl-6-cyanopyridin-4-yl)acetamide |
InChI |
InChI=1S/C10H9N3O2/c1-6(14)10-4-8(12-7(2)15)3-9(5-11)13-10/h3-4H,1-2H3,(H,12,13,15) |
Clé InChI |
ADXQEIMFJBAOMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=N1)C#N)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


